

A Technical Guide to the Physicochemical Properties of 15-epi Travoprost

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Compound of Interest

Compound Name: 15-epi Travoprost

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of **15-epi Travoprost**, an important epimer of the prostaglandin F2 α analog, Travoprost. This document is intended for use by researchers, scientists, and professionals in drug development and analytical chemistry who require detailed information on this compound.

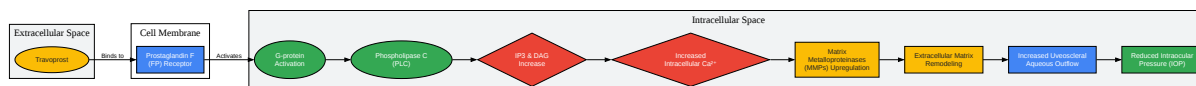
Core Physicochemical Data

15-epi Travoprost is a synthetic prostaglandin analog and a stereoisomer of Travoprost, differing in the configuration at the 15th carbon position.^[1] Its physical and chemical characteristics are crucial for its identification, purification, and formulation. The following table summarizes the key physicochemical properties of **15-epi Travoprost**.

Property	Value	Source
IUPAC Name	propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate	[2]
Chemical Formula	C ₂₆ H ₃₅ F ₃ O ₆	[3][4]
Molecular Weight	500.55 g/mol	[3][5]
Appearance	Colorless Liquid or Oil to Thick Oil	[5]
Melting Point	Not available in the reviewed literature.	
Boiling Point	584.8 ± 50.0 °C (Predicted)	[5]
Solubility	Soluble in DMF (15 mg/ml), DMSO (12 mg/ml), Ethanol (30 mg/ml), and a 1:1 solution of Ethanol:PBS (pH 7.2) (1 mg/ml).[5]	[5]
pKa	13.43 ± 0.20 (Predicted)	[5]
LogP	4.1	
CAS Number	1420791-14-5	[3][4][5]

Signaling Pathway of Travoprost and its Epimers

Travoprost, and by extension its epimer **15-epi Travoprost**, primarily exerts its therapeutic effect in the treatment of glaucoma by acting as a selective agonist for the prostaglandin F (FP) receptor.[6][7][8] Activation of the FP receptor in ocular tissues, particularly the ciliary muscle and sclera, initiates a signaling cascade that leads to the remodeling of the extracellular matrix in the uveoscleral outflow pathway.[6] This remodeling, which involves the upregulation of matrix metalloproteinases (MMPs), reduces the resistance to aqueous humor outflow, thereby lowering intraocular pressure.[6]



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Travoprost FP Receptor Signaling Pathway

Experimental Protocols

While specific experimental protocols for the determination of the fundamental physicochemical properties of **15-epi Travoprost** are not detailed in the available literature, analytical methods for its separation and quantification have been described. These methods are crucial for quality control and stability studies.

High-Performance Liquid Chromatography (HPLC) for the Analysis of Travoprost and Related Substances

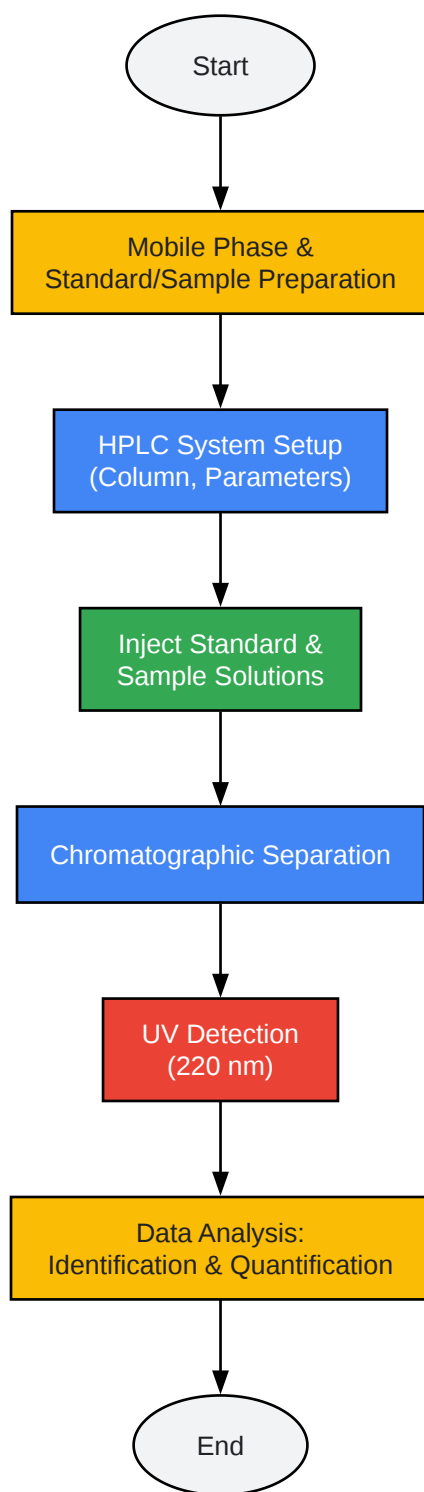
This method is suitable for the determination of Travoprost and its impurities, including **15-epi Travoprost**, in ophthalmic solutions.

- Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector.
- Column: Agilent SB-C18 (50 mm × 2.1 mm, 2.7 µm).[9]
- Mobile Phase A: Phosphoric acid solution (2.0 mL of phosphoric acid diluted to 1000 mL with water, pH adjusted to 3.0 with sodium hydroxide solution).[9]
- Mobile Phase B: Acetonitrile.[9]
- Elution: Gradient elution program.[9]
- Flow Rate: 3.0 mL/min.[9]

- Detection Wavelength: 220 nm.[9]
- Column Temperature: 30°C.[9]
- Injection Volume: 100 µL.[9]

Procedure:

- Prepare the mobile phases as described above.
- Set up the HPLC system with the specified column and parameters.
- Prepare standard solutions of Travoprost and its related impurities, including **15-epi Travoprost**, at known concentrations.
- Prepare the sample solution for analysis.
- Inject the standard and sample solutions into the HPLC system.
- Monitor the separation of the compounds at the specified wavelength.
- Identify and quantify **15-epi Travoprost** based on its retention time relative to the standard.



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General HPLC Workflow for Analysis

Ultra-High Performance Liquid Chromatography (UPLC) for Content and Impurity Analysis

A UPLC method has also been described for the simultaneous measurement of Travoprost and its related compounds in eye drops, offering higher resolution and faster analysis times.

- Instrumentation: Ultra-High Performance Liquid Chromatograph with a UV detector.[10]
- Column: Aquity UPLC BEH phenyl chromatographic column.[10]
- Mobile Phase A: Aqueous solution with a pH of 2.0-3.0, adjusted with buffer salts.[10]
- Mobile Phase B: Acetonitrile.[10]
- Elution: Gradient elution.[10]
- Detection Wavelength: 265-285 nm.[10]

Procedure: The general procedure follows that of the HPLC method, with adjustments to the instrument parameters as specified for the UPLC system. This method is noted for its simplicity and accuracy in impurity analysis.[10]

Conclusion

This technical guide has summarized the currently available physicochemical data for **15-epi Travoprost**. While key identifiers and some physical properties have been reported, experimentally determined values for melting point, boiling point, and pKa remain to be published in the scientific literature. The provided analytical methods offer a robust framework for the quantification and quality control of this compound in pharmaceutical formulations. The elucidation of the signaling pathway of Travoprost provides a basis for understanding the potential biological activity of its 15-epimer. Further research is warranted to experimentally determine the missing physicochemical properties to provide a more complete profile of this important prostaglandin analog.

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